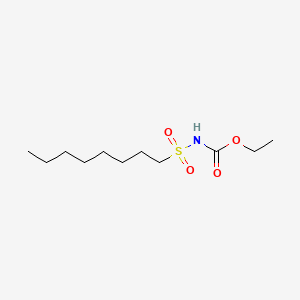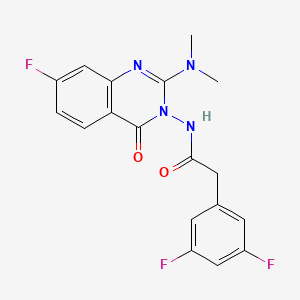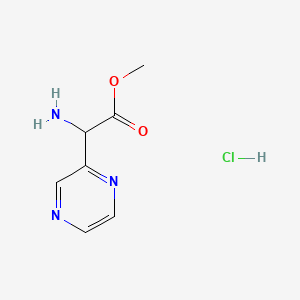
Diphenylamine, 4'-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a diphenylamine core substituted with bis(2-chloroethyl)amino, hydroxy, and methyl groups. It has been studied for its potential antitumor properties and its role as a histone deacetylase inhibitor .
準備方法
The synthesis of Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- involves multiple steps, starting with the preparation of the diphenylamine core. The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction, where 2-chloroethylamine reacts with the diphenylamine derivative under controlled conditions. The hydroxy and methyl groups are then added through subsequent reactions involving specific reagents and catalysts . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .
化学反応の分析
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing its reactivity.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- involves its interaction with histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This inhibition can result in the induction of cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy . The molecular targets include HDAC1, HDAC2, and HDAC3, with specific pathways involving the regulation of cell proliferation and apoptosis .
類似化合物との比較
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- can be compared with other similar compounds such as:
Melphalan: Another bis(2-chloroethyl)amino derivative known for its antitumor properties.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A compound with similar HDAC inhibitory activity.
What sets Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- apart is its unique combination of functional groups, which contribute to its specific reactivity and biological activity .
特性
CAS番号 |
63979-57-7 |
|---|---|
分子式 |
C17H20Cl2N2O |
分子量 |
339.3 g/mol |
IUPAC名 |
4-[4-[bis(2-chloroethyl)amino]anilino]-2-methylphenol |
InChI |
InChI=1S/C17H20Cl2N2O/c1-13-12-15(4-7-17(13)22)20-14-2-5-16(6-3-14)21(10-8-18)11-9-19/h2-7,12,20,22H,8-11H2,1H3 |
InChIキー |
ROLHXRRUSFYMPA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)N(CCCl)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)




![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)

![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)

